prostaglandin G2

Descripción general

Descripción

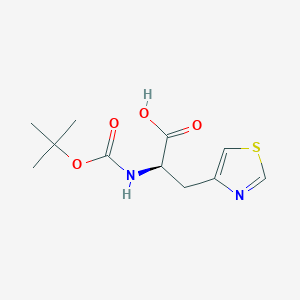

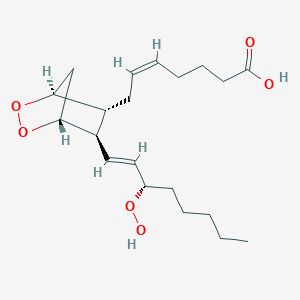

La prostaglandina G2 es un peróxido orgánico que pertenece a la familia de las prostaglandinas. Estos compuestos se derivan de ácidos grasos y desempeñan funciones cruciales en diversos procesos fisiológicos. La prostaglandina G2 es un intermedio clave en la biosíntesis de otras prostaglandinas, particularmente la prostaglandina H2, a través de la acción de la enzima ciclooxigenasa .

Mecanismo De Acción

La prostaglandina G2 ejerce sus efectos principalmente a través de su conversión a prostaglandina H2, que luego actúa sobre receptores específicos para mediar diversas respuestas biológicas. La enzima ciclooxigenasa cataliza esta conversión, y la prostaglandina H2 resultante puede convertirse aún más a otras prostaglandinas, cada una con actividades biológicas distintas. Estos compuestos interactúan con receptores acoplados a proteínas G para regular procesos como la inflamación, la agregación plaquetaria y la vasodilatación .

Compuestos similares:

Prostaglandina H2: Derivada directamente de la prostaglandina G2 y comparte funciones biológicas similares.

Prostaglandina E2: Otra prostaglandina con roles distintos en la inflamación y la respuesta inmune.

Prostaglandina F2α: Involucrada en procesos reproductivos y la contracción del músculo liso.

Singularidad: La prostaglandina G2 es única debido a su función como intermedio clave en la biosíntesis de otras prostaglandinas. Su capacidad de ser convertida en varios compuestos biológicamente activos la convierte en una molécula crucial en la vía de las prostaglandinas .

Análisis Bioquímico

Biochemical Properties

Prostaglandin G2 plays a crucial role in biochemical reactions. It is produced from arachidonic acid through a double oxygenation reaction, which requires the enzyme cyclooxygenase . This enzyme inserts two molecules of O2 into the C-H bonds of the substrate acid . In vertebrates, arachidonic acid is generally converted to this compound and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .

Cellular Effects

Prostaglandins, including this compound, have profound effects observed in carcinogenesis . They are implicated in cancer development and progression . They bind to and activate G-protein-coupled receptors, leading to the initiation of divergent signaling cascades . These cascades mediate a variety of physiological functions, including tumor progression .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into prostaglandin H2, a process catalyzed by the enzyme cyclooxygenase . This conversion is a part of the prostaglandin synthesis pathway, which plays a crucial role in various physiological and pathophysiological processes .

Temporal Effects in Laboratory Settings

It is known that prostaglandins, including this compound, are not stored but are synthesized and released as needed, and rapidly metabolized .

Dosage Effects in Animal Models

Prostaglandins, including this compound, have been implicated in a number of physiological and pathophysiological processes in animal models .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway . It is produced from arachidonic acid, which is converted to this compound and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .

Transport and Distribution

After synthesis, prostaglandins, including this compound, are rapidly transported into the extracellular microenvironment by the prostaglandin transporter . This transporter is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

Cyclooxygenase, the enzyme that catalyzes the conversion of arachidonic acid to this compound, has been shown to be regulated at both the transcriptional and posttranscriptional levels . This regulation could potentially impact the subcellular localization of this compound.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La prostaglandina G2 se sintetiza a partir del ácido araquidónico, un ácido graso poliinsaturado. La síntesis implica una reacción de doble oxigenación catalizada por la enzima ciclooxigenasa (COX). Esta enzima inserta dos moléculas de oxígeno en el ácido araquidónico, formando la estructura de endoperóxido característica de la prostaglandina G2 .

Métodos de producción industrial: La producción industrial de prostaglandina G2 generalmente implica la extracción de ácido araquidónico de fuentes biológicas, seguida de la conversión enzimática utilizando ciclooxigenasa. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto, a menudo involucrando pasos de purificación como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La prostaglandina G2 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a prostaglandina H2 mediante la acción de la ciclooxigenasa.

Reducción: Puede reducirse a otras prostaglandinas con diferentes grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Requiere oxígeno molecular y la enzima ciclooxigenasa.

Reducción: Típicamente involucra agentes reductores como el borohidruro de sodio.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como agentes halogenantes para la sustitución de halógeno.

Principales productos formados:

Prostaglandina H2: El producto principal formado a partir de la oxidación de la prostaglandina G2.

Otras prostaglandinas: Dependiendo de las reacciones específicas, se pueden sintetizar diversas prostaglandinas con diferentes actividades biológicas.

4. Aplicaciones en investigación científica

La prostaglandina G2 tiene numerosas aplicaciones en investigación científica:

Química: Utilizada como precursor en la síntesis de otras prostaglandinas y compuestos relacionados.

Biología: Estudiada por su papel en la señalización celular y la regulación de los procesos fisiológicos.

Medicina: Investigada por sus posibles efectos terapéuticos, particularmente en la inflamación y las enfermedades cardiovasculares.

Aplicaciones Científicas De Investigación

Prostaglandin G2 has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other prostaglandins and related compounds.

Biology: Studied for its role in cellular signaling and regulation of physiological processes.

Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Comparación Con Compuestos Similares

Prostaglandin H2: Directly derived from prostaglandin G2 and shares similar biological functions.

Prostaglandin E2: Another prostaglandin with distinct roles in inflammation and immune response.

Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.

Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of other prostaglandins. Its ability to be converted into various biologically active compounds makes it a crucial molecule in the prostaglandin pathway .

Propiedades

IUPAC Name |

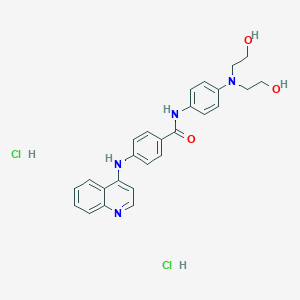

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUKUZOVHSFKPH-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866229 | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51982-36-6 | |

| Record name | PGG2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PGG2 influence platelet function?

A1: PGG2 is a potent inducer of platelet aggregation and the platelet release reaction. This involves the release of adenosine diphosphate (ADP) and serotonin from platelet granules. [, , ] This effect is primarily mediated by ADP release, as inhibiting ADP's actions on platelets significantly diminishes PGG2-induced aggregation. [, , , ]

Q2: Does PGG2 directly aggregate platelets, or does it operate through the release of ADP?

A2: Research suggests that PGG2 primarily aggregates platelets indirectly by triggering the release of endogenous ADP from platelet granules. [, , ] Evidence supporting this includes the observation that PGG2's aggregating effect is inhibited by furosemide, a known competitive inhibitor of ADP-induced platelet aggregation. [, ]

Q3: What role does PGG2 play in individuals with storage pool deficiency (SPD)?

A3: In patients with SPD, a condition characterized by reduced platelet granule content, the aggregation response to PGG2 is often impaired. This impairment is particularly pronounced in individuals with dense granule deficiency (delta-SPD), where ADP levels are significantly reduced, and in those with both dense and alpha-granule deficiency (alpha delta-SPD). [] This further supports the role of granule-derived ADP in PGG2-mediated platelet aggregation.

Q4: Does PGG2 influence cyclic nucleotide levels in platelets?

A4: Yes, PGG2 has been shown to antagonize the increase in cyclic adenosine monophosphate (cAMP) levels typically induced by prostaglandin E1 (PGE1). [, ] This antagonistic effect appears to be mediated by the release of ADP, suggesting a potential mechanism by which PGG2 promotes platelet activation. [, ]

Q5: What is the molecular formula and weight of PGG2?

A5: The molecular formula of PGG2 is C20H32O6, and its molecular weight is 368.47 g/mol.

Q6: Is PGG2 a stable compound?

A7: PGG2 is highly unstable and short-lived, particularly in physiological conditions. Its half-life at 37°C is approximately 32 seconds. [] This inherent instability presents challenges for its direct use in therapeutic applications.

Q7: What is the primary enzymatic pathway for PGG2 metabolism?

A8: PGG2 is primarily metabolized through an enzymatic pathway involving prostaglandin endoperoxide H synthase (PGHS), specifically its peroxidase activity. This enzyme facilitates the reduction of PGG2 to prostaglandin H2 (PGH2). [, , ]

Q8: Are there alternative enzymatic pathways for PGG2 metabolism?

A9: While the primary pathway involves reduction to PGH2, evidence suggests alternative enzymatic pathways for PGG2 conversion to prostaglandins. One such pathway involves the formation of 15-hydroperoxy prostaglandins, which can subsequently be reduced to other prostaglandins like PGE2. []

Q9: How do reducing agents influence the chemical and enzymatic transformations of PGG2?

A10: The presence of reducing agents can significantly impact PGG2's fate. For instance, reduced glutathione has been shown to stimulate the enzymatic transformation of PGG2 to prostaglandins, primarily yielding PGE2. [] In contrast, hydroquinone and mercaptoethanol promote the chemical reduction of PGG2 to PGF2α, highlighting the importance of the chemical environment in directing PGG2 metabolism. []

Q10: Can PGG2 itself be considered a substrate for enzymatic reactions?

A11: Yes, PGG2 acts as a hydroperoxide substrate for the peroxidase activity of PGHS, driving its own conversion to PGH2. [] This peroxidase activity is not limited to PGG2; it can utilize other hydroperoxides, albeit with varying efficiencies. For example, 15-hydroperoxyeicosatetraenoic acid exhibits comparable activity to PGG2, whereas hydrogen peroxide, cumene hydroperoxide, and tert-butyl hydroperoxide demonstrate significantly lower substrate activities. []

Q11: Have computational methods been employed to study PGG2 interactions?

A12: Yes, computational approaches, including docking calculations and molecular dynamics simulations, have provided valuable insights into the binding of PGG2 to the peroxidase site of PGHS-1. These studies have highlighted key interactions, such as the hydrogen bond network involving the PGG2 15-hydroperoxide group with His207, Gln203, and a water molecule, as well as the salt bridges formed by its carboxylate group with Lys215 and Lys222. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)